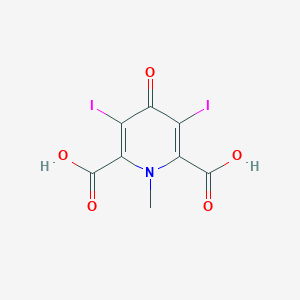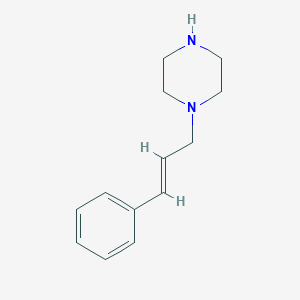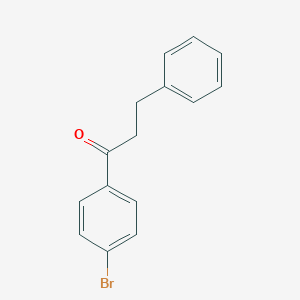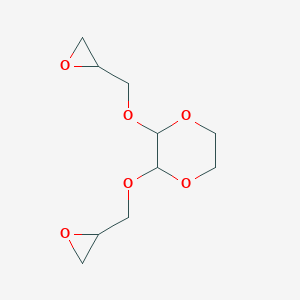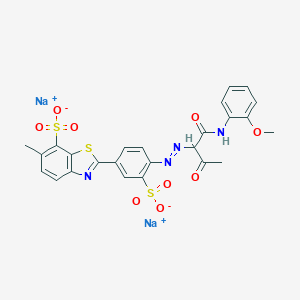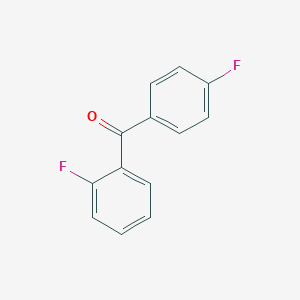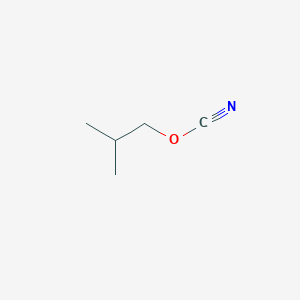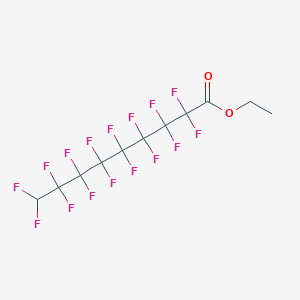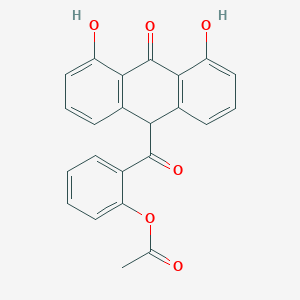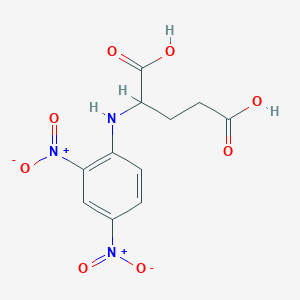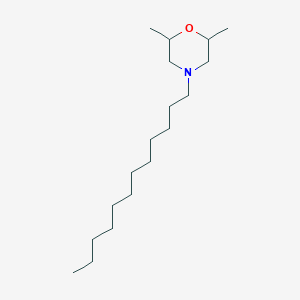
3-(2-甲氧基-5-甲基苯基)-3-苯基丙醇
描述
The compound "3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol" is not directly studied in the provided papers. However, the papers do discuss related compounds with methoxy and phenyl groups, which can provide insights into the behavior of similar molecular structures. For instance, the presence of methoxy groups at different positions on the phenyl ring can significantly affect the π-delocalization within the conjugate system, as seen in the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione .
Synthesis Analysis
The synthesis of related compounds involves various reactions, including acid-catalyzed ring closures as demonstrated in the conversion of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to the corresponding 2-phenyl-1-indanone . This suggests that the synthesis of "3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol" could potentially involve similar acid-catalyzed processes or other organic synthesis techniques.
Molecular Structure Analysis
The molecular structure of compounds with methoxy and phenyl groups has been characterized using techniques like X-ray single-crystal analysis and quantum chemical calculations . These studies reveal how the orientation of methoxy groups and the presence of other substituents can influence the overall molecular conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of methoxy-phenyl compounds can involve various transformations, such as tautomerism and proton transfer, as seen in the study of (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol . Additionally, enzymatic resolution has been used to study the enantioselectivity of methoxy-phenyl compounds, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-phenyl compounds are influenced by their molecular structure. For example, the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibits chromic effects and solvatochromism, indicating that the compound's properties can change in response to external stimuli . Similarly, the electronic structure, wavefunctional properties, and non-covalent interactions of 1-phenyl-3(4-methoxyphenyl)-2-propenone have been analyzed to understand its behavior in different environments .
科学研究应用
有机太阳能电池中的电荷传输和复合
对聚合物/富勒烯有机太阳能电池中电荷载流子的传输和复合的研究,例如涉及聚[2-甲氧基-5-(3,7-二甲基辛氧基)-苯乙烯基](MDMO-PPV)与 PCBM 混合的研究,突出了分子设计在提高太阳能电池效率方面的重要性。这些研究展示了化学结构的变化如何影响电荷载流子的迁移率和复合,这对于开发高效有机光伏器件至关重要 (Pivrikas 等人,2007)。
荜茇属植物的生物活性和毒性
对含有化学相关化合物的荜茇属植物的研究揭示了广泛的生物活性,例如抗菌、抗氧化和抗炎作用。这些发现表明从该属中提取的化合物具有潜在的治疗和工业应用。这些研究还讨论了某些化合物的毒性潜力,强调了识别和表征活性成分以安全有效地使用它们的重要性 (Tepe 和 Tepe,2015)。
绿原酸:药理学综述
绿原酸 (CGA) 存在于绿咖啡提取物和茶中,表现出广泛的治疗作用,包括抗氧化、抗菌和抗炎活性。CGA 对脂质和葡萄糖代谢的影响表明其在治疗代谢紊乱方面的潜力。这篇综述强调需要进一步研究以优化 CGA 的生物和药理作用 (Naveed 等人,2018)。
木质素酸解中 β-O-4 键断裂的机理
对木质素酸解的研究,重点关注 β-O-4 键的断裂,提供了对木质素降解和增值的见解,木质素是木质纤维素生物质的主要成分。了解这些机理对于开发将木质素转化为有价值的化学品和燃料的可持续方法至关重要 (横山,2015)。
丁香酸:药理和工业重要性
丁香酸是一种酚类化合物,由于其抗氧化、抗菌和抗炎特性,在预防和治疗各种疾病方面显示出前景。其强大的抗氧化活性和调节酶活性的潜力使其成为治疗和工业应用的候选者 (Srinivasulu 等人,2018)。
作用机制
Biochemical Pathways
The biochemical pathways affected by “3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol” are currently unknown . Phenolic compounds can influence a variety of biochemical pathways, depending on their specific targets. Once the targets of this compound are identified, it will be possible to determine the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
属性
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-13-8-9-17(19-2)16(12-13)15(10-11-18)14-6-4-3-5-7-14/h3-9,12,15,18H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGTUTJXBDQGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457328 | |
| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol | |
CAS RN |
124937-73-1 | |
| Record name | 2-Methoxy-5-methyl-γ-phenylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3RS)-3-(2-METHOXY-5-METHYLPHENYL)-3-PHENYLPROPAN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UH4HA2MDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol in pharmaceutical chemistry?
A1: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol serves as a crucial intermediate in the synthesis of tolterodine []. Tolterodine is a medication used to treat overactive bladder, and the efficient synthesis of this intermediate is important for the cost-effective production of the drug.
Q2: Can you describe the synthetic route for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol outlined in the research?
A2: The research details a synthetic pathway for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol starting from p-cresol and cinnamic acid []. The process involves several steps: dehydration, cyclization, hydrolysis, and methylation to first yield 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid. This acid is then reduced using sodium borohydride (NaBH4) in combination with boron trifluoride etherate (BF3·Et2O) to obtain the final product, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol. The overall yield for this synthetic route is reported to be 89% [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




